5,12-dibromotricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene
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Overview
Description
5,12-Dibromotricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene is a complex organic compound with the molecular formula C16H14Br2. This compound is characterized by its unique tricyclic structure, which includes two bromine atoms attached at the 5th and 12th positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-dibromotricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Bromination: Introduction of bromine atoms into the precursor molecule.
Cyclization: Formation of the tricyclic structure through cyclization reactions.
Purification: Isolation and purification of the final product using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
5,12-Dibromotricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
5,12-Dibromotricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,12-dibromotricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene involves its interaction with specific molecular targets. The bromine atoms and the tricyclic structure play a crucial role in its reactivity and interactions. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5,12-Dimethyltricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene: Similar tricyclic structure but with methyl groups instead of bromine atoms.
5,12-Dichlorotricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene: Similar structure with chlorine atoms instead of bromine.
Uniqueness
The presence of bromine atoms in 5,12-dibromotricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene imparts unique reactivity and properties compared to its analogs with different substituents. This makes it valuable for specific applications where bromine’s reactivity is advantageous.
Properties
IUPAC Name |
5,12-dibromotricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2/c17-15-8-4-12-2-6-14-9-11(3-7-16(14)18)1-5-13(15)10-12/h3-4,7-10H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFSVRWXMXPESI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CCC3=C(C=CC1=C3)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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